molecular formula C4Cl2N4S B8273028 5,6-Dichloro-[1,2,5]thiadiazolo[3,4-b]pyrazine

5,6-Dichloro-[1,2,5]thiadiazolo[3,4-b]pyrazine

Cat. No. B8273028
M. Wt: 207.04 g/mol
InChI Key: GLBKFLCODBVVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dichloro-[1,2,5]thiadiazolo[3,4-b]pyrazine is a useful research compound. Its molecular formula is C4Cl2N4S and its molecular weight is 207.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-Dichloro-[1,2,5]thiadiazolo[3,4-b]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dichloro-[1,2,5]thiadiazolo[3,4-b]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,6-Dichloro-[1,2,5]thiadiazolo[3,4-b]pyrazine

Molecular Formula

C4Cl2N4S

Molecular Weight

207.04 g/mol

IUPAC Name

5,6-dichloro-[1,2,5]thiadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C4Cl2N4S/c5-1-2(6)8-4-3(7-1)9-11-10-4

InChI Key

GLBKFLCODBVVPA-UHFFFAOYSA-N

Canonical SMILES

C12=NSN=C1N=C(C(=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The cyclization reaction of o-diaminobenzene (compound II) in an aqueous solution of glyoxal and sodium hydrogen sulfite gives quinoxaline (compound III; See R. G. Jones et al., Org. Syn. Collective Vol. IV, page 824). Quinoxaline is in turn oxidized by an aqueous solution of potassium permanganate to produce 2,3-pyrazinedicarboxylic acid (compound IV; See R. G. Jones et al., Org. Syn. Collective Vol. IV, page 824). 2,3-pyrazinedicarboxylic acid is then chlorinated with phosphorus pentachloride at 300° C. to produce 2,3,5,6-tetrachloropyrazine (compound V; See C. G. Allison et al., J. Chem. Soc. (C), 1970, page 1023). The reaction of 2,3,5,6-tetrachloropyrazine with ammonium chloride at a temperature of 120° C. gives 2,3-diamino-5,6-dichloropyrazine (compound VI; See Palamidess et al., Ed. Sc. XXI-fasc, 11, 1966, page 810). The cyclization reaction of 2,3-diamino-5,6-dichloropyrazine with thionyl chloride in the presence of pyridine in xylene produces 5,6-dichloro-[1,2,5]thiadiazolo[3,4-b]pyrazine (compound VII; See Y. C. Tong, J. Heterocyclic Chem., 12, 1975, page 451 ) The 5,6-dichloro-[1,2,5]thiadiazolo[3,4-b]pyrazine is reacted with potassium phthalimide in the presence of dimethyl formamide (DMF) at a temperature of 60° C. to produce 5,6-diphtalimido-[1,2,5]thiadiazolo[3,4-b]pyrazine (compound VIII; See Example 1). The 5,6-diphthalimido-[1,2,5]thiadiazolo[3,4-b]pyrazine is then reacted with an aqueous solution of hydrazine at 0° C. to produce 5,6-diamino-[1,2,5]thiadiazolo[3,4-b]pyrazine (compound IX; See Example 2). Finally the cyclization reaction of 5,6-diamino[1,2,5]thiadiazolo[3,4-b]pyrazine with thionyl chloride in the presence of pyridine in methylene chloride gives bis[1,2,5]thiadiazolo[3,4-b: 3',4'-e]pyrazine (compound I; See Example 3).
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